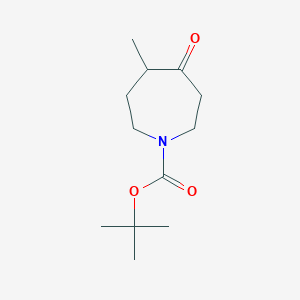

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.3 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

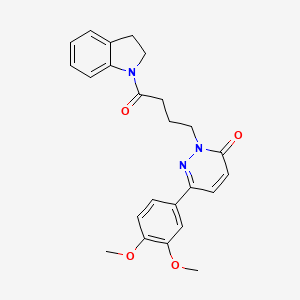

The InChI code for Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate is1S/C12H21NO3/c1-9-5-7-13 (8-6-10 (9)14)11 (15)16-12 (2,3)4/h9H,5-8H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate has a predicted boiling point of 317.1±35.0 °C and a predicted density of 1.038±0.06 g/cm3 . Its pKa is predicted to be -1.48±0.40 .Wissenschaftliche Forschungsanwendungen

Cardioprotective Agents

The compound has been explored for its potential use in treating ischemic heart diseases. A study described the discovery of tert-butyl derivatives as potent malonyl-CoA decarboxylase inhibitors, which showed significant effects in improving cardiac efficiency and function in a rat heart global ischemia/reperfusion model. This suggests its potential application as a cardioprotective agent (Cheng et al., 2006).

Chiral Auxiliary in Organic Synthesis

Another application is in the synthesis of chiral compounds. tert-Butyl 4-methyl-5-oxoazepane-1-carboxylate derivatives have been used as chiral auxiliaries for the synthesis of enantiomerically pure compounds. For instance, one study highlighted its use in dipeptide synthesis, demonstrating its utility in preparing enantiomerically pure compounds through benzylation and oxidative coupling reactions (Studer et al., 1995).

Synthesis of Cryptophycin-24 (Arenastatin A)

This compound has been utilized in the synthesis of cryptophycin-24, a component of cryptophycins, indicating its role in developing compounds with potential anticancer activities. The synthesis involved setting stereogenic centers crucial for the compound's activity, showcasing the tert-butyl derivative's importance in complex organic syntheses (Eggen et al., 2000).

Antibacterial Agents

In the field of antibacterial research, tert-butyl derivatives have been investigated for their efficacy as antibacterial agents. A study synthesized and evaluated various tert-butyl-containing compounds for in vitro and in vivo antibacterial activities, highlighting their potential as therapeutic agents (Bouzard et al., 1992).

Organic Synthesis and Chemical Transformations

Tert-butyl derivatives have been applied in various chemical transformations, including ester methylenation, highlighting their versatility as reagents in organic synthesis. One study described the use of tert-butyl esters in highly nucleophilic and selective methylenation reactions, emphasizing their practicality in large-scale synthesis (Yan et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-methyl-5-oxoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-5-7-13(8-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTMDKGETGTSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline](/img/structure/B2990380.png)

![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)

![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)

![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2990396.png)